GIRK2 Channel Modulator Screening: Evidence of Biological Testing Availability vs. Closest Structural Comparator
The compound has been tested in the Vanderbilt HTS GIRK2 campaign (External ID: VANDERBILT_HTS_GIRK2_HPP) alongside a library of ∼160,000 compounds [1]. However, no quantitative activity data (EC50, IC50, % activation, or Tl⁺ flux response) for this specific compound have been made publicly available. By contrast, genuine GIRK1/2 activator hits from the same screening campaign, such as VU0032230 and its optimized successor ML297 (CAS 1443246‑62‑5), have fully disclosed EC50 values (e.g., ML297: EC50 = 0.16 µM for GIRK1/2 and 1.8 µM for GIRK1/4) [2]. The absence of disclosed potency data for methyl (4‑(2‑oxo‑2‑(propylamino)ethyl)thiazol‑2‑yl)carbamate means that no direct head‑to‑head potency comparison with ML297 or any other reference compound can be performed. Users should note that registration in a screening database does not imply confirmed activity.
| Evidence Dimension | GIRK channel modulatory activity (potency) |
|---|---|
| Target Compound Data | No publicly disclosed quantitative data |
| Comparator Or Baseline | ML297 (VU0456810), EC50 = 0.16 µM (GIRK1/2), 1.8 µM (GIRK1/4) [2] |
| Quantified Difference | Not calculable; target compound data absent |
| Conditions | Thallium flux assay, HEK293 cells co‑expressing GIRK1/2 or GIRK1/4 [2] |
Why This Matters
Without quantitative activity data, procurement for GIRK‑channel research cannot be prioritized over validated reference activators such as ML297.
- [1] Weaver CD. An HTS to Discover Novel Modulators of the GIRK 2/3 Potassium Channel. NIH R21‑MH099363‑01A1. Grantome. https://w.grantome.com/grant/NIH/R21-MH099363-01A1 (accessed 2026‑04‑29). View Source
- [2] Kaufmann K, et al. Discovery of ‘molecular switches’ within a GIRK activator scaffold that afford selective GIRK inhibitors. Bioorg Med Chem Lett. 2013;23(16):4820‑4825. Table 1. View Source
